Cas no 1261729-67-2 (3-Fluoroquinolin-5-OL)

3-Fluoroquinolin-5-OL 化学的及び物理的性質
名前と識別子
-
- 3-fluoroquinolin-5-ol
- 3-fluoro-1H-quinolin-5-one
- AK164644
- 3-Fluoro-5-hydroxyquinoline
- 3-Fluoroquinolin-5(1H)-one
- FCH1137999
- AKOS025146682
- AMY26153
- SB67623
- 1261729-67-2
- DS-8630
- CS-0186825
- SCHEMBL23360458
- 5-Quinolinol, 3-fluoro-
- DB-136609
- DTXSID60857279
- MFCD18414583
- 3-Fluoroquinolin-5-OL
-
- MDL: MFCD18414583
- インチ: 1S/C9H6FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H
- InChIKey: LYPUHYGYYPHSOX-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=NC2C([H])=C([H])C([H])=C(C=2C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 163.043341977g/mol
- どういたいしつりょう: 163.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 33.1
3-Fluoroquinolin-5-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2076-10G |
3-fluoroquinolin-5-ol |
1261729-67-2 | 95% | 10g |
¥ 22,869.00 | 2023-04-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02335-250mg |
3-Fluoroquinolin-5-ol |
1261729-67-2 | 95% | 250mg |
¥1222.0 | 2024-07-18 | |
Ambeed | A131481-250mg |
3-Fluoroquinolin-5-ol |
1261729-67-2 | 95% | 250mg |
$177.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2076-250MG |
3-fluoroquinolin-5-ol |
1261729-67-2 | 95% | 250MG |
¥ 1,834.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2076-5G |
3-fluoroquinolin-5-ol |
1261729-67-2 | 95% | 5g |
¥ 13,721.00 | 2023-04-04 | |
Aaron | AR000SO6-100mg |
5-Quinolinol, 3-fluoro- |
1261729-67-2 | 97% | 100mg |
$243.00 | 2025-02-10 | |
A2B Chem LLC | AA36058-100mg |
3-Fluoroquinolin-5-ol |
1261729-67-2 | 95% | 100mg |
$114.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2076-250mg |
3-fluoroquinolin-5-ol |
1261729-67-2 | 95% | 250mg |
¥1833.0 | 2024-04-25 | |
A2B Chem LLC | AA36058-250mg |
3-Fluoroquinolin-5-ol |
1261729-67-2 | 95% | 250mg |
$206.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2076-1g |
3-fluoroquinolin-5-ol |
1261729-67-2 | 95% | 1g |
¥4570.0 | 2024-04-25 |
3-Fluoroquinolin-5-OL 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-Fluoroquinolin-5-OLに関する追加情報
Recent Advances in the Study of 3-Fluoroquinolin-5-OL (CAS: 1261729-67-2): A Promising Scaffold in Medicinal Chemistry
3-Fluoroquinolin-5-OL (CAS: 1261729-67-2) has emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief aims to provide an overview of the latest advancements in the study of 3-Fluoroquinolin-5-OL, focusing on its synthesis, biological activities, and potential applications in drug discovery.
The quinoline nucleus, a privileged structure in medicinal chemistry, has been extensively explored for its diverse biological activities. The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 5-position of the quinoline ring (as in 3-Fluoroquinolin-5-OL) has been shown to enhance its pharmacological profile. Recent synthetic methodologies have enabled the efficient production of this compound, with improved yields and purity, making it more accessible for further biological evaluation.
In the context of anticancer research, 3-Fluoroquinolin-5-OL has demonstrated promising activity against various cancer cell lines. Mechanistic studies suggest that its antiproliferative effects are mediated through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Fluoroquinolin-5-OL exhibited potent inhibitory activity against topoisomerase II, a critical target in cancer therapy.
Beyond oncology, 3-Fluoroquinolin-5-OL has also shown potential in antimicrobial applications. Researchers have synthesized a series of derivatives with enhanced activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. These findings underscore the compound's utility in addressing the global challenge of antimicrobial resistance.
In addition to its therapeutic potential, 3-Fluoroquinolin-5-OL has been investigated for its role in neuroprotection. Preliminary studies indicate that certain derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These results open new avenues for the development of neuroactive drugs based on the 3-Fluoroquinolin-5-OL scaffold.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-Fluoroquinolin-5-OL derivatives. Future research should focus on structure-activity relationship (SAR) studies to identify the most potent and selective analogs, as well as on improving their bioavailability and reducing potential toxicity.
In conclusion, 3-Fluoroquinolin-5-OL (CAS: 1261729-67-2) represents a valuable scaffold in medicinal chemistry with broad therapeutic potential. Continued research into its synthesis, biological activities, and applications will likely yield novel drug candidates for a range of diseases. This brief highlights the importance of this compound in current drug discovery efforts and underscores the need for further investigation to fully realize its potential.
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